

Commercial Sources and Technical Applications of High-Purity AMP-PCP

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of high-purity α,β -Methyleneadenosine 5'-triphosphate (**AMP-PCP**), a non-hydrolyzable analog of adenosine triphosphate (ATP). This guide is intended for researchers, scientists, and drug development professionals who utilize **AMP-PCP** in their experimental workflows. The content covers commercially available sources, quantitative data, and detailed experimental protocols for its application in studying ATP-dependent enzymes, particularly the molecular chaperone Heat Shock Protein 90 (Hsp90).

Commercial Availability of High-Purity AMP-PCP

High-purity **AMP-PCP** is available from several reputable commercial suppliers that cater to the research and drug development communities. These suppliers typically provide the compound in its disodium salt form for enhanced stability and solubility. The purity of the compound is a critical factor for experimental reproducibility and is often determined by techniques such as High-Performance Liquid Chromatography (HPLC).



Supplier	Product Name	Catalog Number	Purity	Form
Sigma-Aldrich	β,γ- Methyleneadeno sine 5'- triphosphate disodium salt	M7510	≥95%	Solid
Aobious	AMP-PCP disodium	AOB8647	>99%	Solid
TargetMol	AMP-PCP disodium	T13547	99.32%	Solid
Benchchem	AMP-PCP	B1201737	>95%	Solid
MedchemExpres s	AMP-PCP	HY-108365	99.81%	Solid
Cayman Chemical	α,β- Methyleneadeno sine 5'- triphosphate (sodium salt)	16541	≥95%	Crystalline Solid
Tocris Bioscience	α,β- Methyleneadeno sine 5'- triphosphate trisodium salt	3330	≥98% (HPLC)	Solid

Physicochemical and Binding Data

AMP-PCP is a structural analog of ATP where a methylene group (-CH2-) replaces the oxygen atom between the β and γ phosphates. This modification renders the molecule resistant to hydrolysis by ATPases, making it an invaluable tool for studying the ATP-bound state of enzymes.



Property	Value	Source
Molecular Formula	C11H18N5O12P3	[1]
Molecular Weight	505.21 g/mol (Free Acid)	[1]
Hsp90 N-terminal Domain Binding (Kd)	3.8 μΜ	[2][3]
Adenylate Cyclase Inhibition (Ki)	~0.5 mM	[4]

Experimental Protocols

Representative Synthesis and Purification of β , y-Methyleneadenosine 5'-triphosphate (Adenylylmethylenediphosphonate)

While specific, detailed industrial synthesis protocols for **AMP-PCP** are proprietary, a general enzymatic approach for the synthesis of nucleoside triphosphates can be outlined. This method leverages the activity of specific enzymes to achieve high regio- and stereoselectivity under mild reaction conditions.

Materials:

- Adenosine 5'-monophosphate (AMP)
- Methylenebis(phosphonic acid)
- Nucleoside monophosphate kinase (NMPK)
- Polyphosphate kinase (PPK)
- ATP regeneration system (e.g., creatine kinase and phosphocreatine)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl)
- Anion-exchange chromatography column



HPLC system with a suitable column for nucleotide analysis

Protocol:

- Enzymatic Phosphorylation: In a reaction vessel, combine AMP and a molar excess of methylenebis(phosphonic acid) in the reaction buffer.
- Add the ATP regeneration system components.
- Initiate the reaction by adding NMPK and PPK to the mixture.
- Incubate the reaction at an optimal temperature for the enzymes (typically 25-37°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
- Reaction Quenching: Once the reaction has reached completion (as determined by the
 consumption of AMP and the formation of AMP-PCP), terminate the reaction by adding a
 quenching agent such as perchloric acid, followed by neutralization with a base like
 potassium hydroxide.
- Purification by Anion-Exchange Chromatography:
 - Load the quenched and neutralized reaction mixture onto a pre-equilibrated anionexchange column.
 - Wash the column with a low-salt buffer to remove unbound material.
 - Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl).
 - Collect fractions and analyze them by HPLC to identify those containing pure AMP-PCP.
- Desalting and Lyophilization: Pool the pure fractions, desalt them using a suitable method (e.g., size-exclusion chromatography or dialysis), and then lyophilize to obtain the final product as a stable powder.
- Quality Control: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry. Assess the final purity using analytical HPLC.



Expression and Purification of Recombinant Human Hsp90β

This protocol describes the expression of human Hsp90 β in Escherichia coli and its subsequent purification.

Materials:

- pET expression vector containing the human Hsp90β gene
- E. coli BL21(DE3) competent cells
- LB Broth and Agar plates with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
- · Ni-NTA affinity chromatography column
- Ion-exchange chromatography column (e.g., HiTrap Q)
- Size-exclusion chromatography column (e.g., Superdex 200)
- SDS-PAGE analysis equipment

Protocol:

- Transformation and Expression:
 - Transform the Hsp90β expression vector into E. coli BL21(DE3) cells and plate on selective agar plates.
 - Inoculate a single colony into a starter culture and grow overnight.
 - Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.



- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Cell Lysis and Clarification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Lyse the cells by sonication or using a French press.
 - Clarify the lysate by centrifugation at high speed to pellet cell debris.
- Purification:
 - Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column extensively with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).
 Elute the His-tagged Hsp90β with a high concentration of imidazole (e.g., 250-500 mM).
 - Ion-Exchange Chromatography: Dialyze the eluted protein into a low-salt buffer and load it onto an anion-exchange column. Elute with a linear gradient of increasing salt concentration.
 - Size-Exclusion Chromatography: As a final polishing step, concentrate the protein and load it onto a size-exclusion column to separate Hsp90β from any remaining contaminants and aggregates.
- Protein Characterization: Assess the purity of the final protein sample by SDS-PAGE.
 Determine the protein concentration using a spectrophotometer or a protein assay.

Isothermal Titration Calorimetry (ITC) for AMP-PCP and Hsp90 Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions. This protocol outlines the steps for studying the binding of **AMP-PCP** to Hsp90.

Materials:



- Purified Hsp90 protein
- High-purity AMP-PCP
- ITC instrument
- ITC Buffer (the same buffer used for the final step of protein purification, e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP)

Protocol:

- Sample Preparation:
 - Dialyze the purified Hsp90 extensively against the ITC buffer to ensure buffer matching.
 - Prepare a stock solution of AMP-PCP in the same ITC buffer.
 - Accurately determine the concentrations of both the protein and the ligand.
 - Degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles.
- Experimental Setup:
 - \circ Load the Hsp90 solution into the sample cell of the ITC instrument (typically at a concentration of 10-50 μ M).
 - Load the AMP-PCP solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
 - Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.
- Data Acquisition:
 - Perform an initial injection of a small volume of ligand to account for any initial artifacts.



- Proceed with a series of injections of the ligand into the protein solution. The instrument will measure the heat change associated with each injection.
- After the binding sites on the protein become saturated, subsequent injections will only produce heat of dilution, which should be minimal if the buffers are well-matched.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change per injection.
 - Plot the heat change against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations

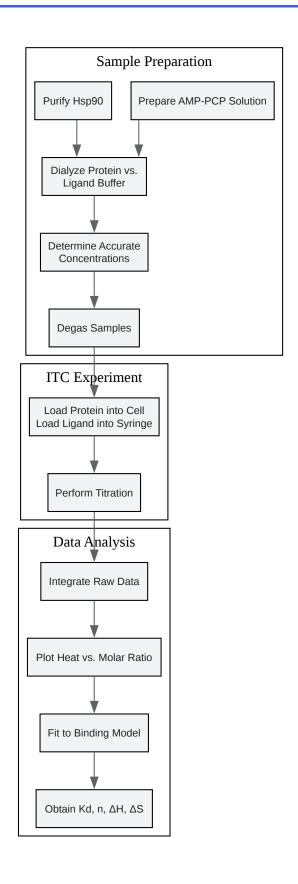
The following diagrams illustrate key concepts and workflows relevant to the use of **AMP-PCP** in biochemical research.



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Caption: Hsp90 ATPase cycle and the inhibitory action of AMP-PCP.

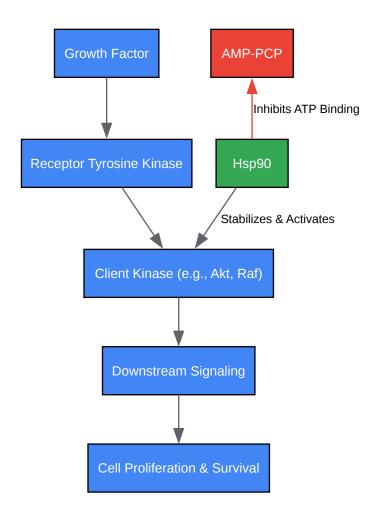




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Caption: Experimental workflow for Isothermal Titration Calorimetry.





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Caption: Inhibition of Hsp90-dependent signaling by AMP-PCP.

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